molecular formula C13H20N2O3S B2387299 4-Ethoxy-3-(piperidine-1-sulfonyl)aniline CAS No. 851175-25-2

4-Ethoxy-3-(piperidine-1-sulfonyl)aniline

Cat. No. B2387299
M. Wt: 284.37
InChI Key: JPIYWOZRGGDLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Ethoxy-3-(piperidine-1-sulfonyl)aniline” is a chemical compound with the molecular formula C13H20N2O3S and a molecular weight of 284.37 . It is used for proteomics research .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “4-Ethoxy-3-(piperidine-1-sulfonyl)aniline” consists of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“4-Ethoxy-3-(piperidine-1-sulfonyl)aniline” is a solid substance that can be stored at room temperature .

Future Directions

Piperidine derivatives have been the focus of many scientific papers over the last five years, indicating a strong interest in this field . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that “4-Ethoxy-3-(piperidine-1-sulfonyl)aniline” and similar compounds may have promising future applications in drug design and pharmaceutical research.

properties

IUPAC Name

4-ethoxy-3-piperidin-1-ylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-2-18-12-7-6-11(14)10-13(12)19(16,17)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIYWOZRGGDLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-(piperidine-1-sulfonyl)aniline

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